Lotucaine
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Overview
Description
Lotucaine is a local anesthetic compound known for its reduced acute and chronic toxicity. It is a derivative of tetramethylated cyclic amines and is used primarily in medical and dental applications for its anesthetic properties .
Preparation Methods
Lotucaine can be synthesized through a multi-step process involving the reaction of 2,2,5,5-tetramethyl-1-pyrrolidineethanol with o-tolyloxy methyl chloride under controlled conditions. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Lotucaine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring, using reagents like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Lotucaine has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of local anesthetics and their interactions with biological membranes.
Biology: Employed in research on nerve conduction and the effects of anesthetics on cellular processes.
Medicine: Utilized in dental and surgical procedures to provide local anesthesia with minimal side effects.
Industry: Applied in the formulation of topical anesthetic creams and gels
Mechanism of Action
Lotucaine exerts its effects by blocking sodium channels in neuronal cell membranes, thereby inhibiting the initiation and conduction of nerve impulses. This action prevents the sensation of pain from being transmitted to the brain. The molecular targets involved include voltage-gated sodium channels, which are essential for the propagation of action potentials in neurons .
Comparison with Similar Compounds
Lotucaine is often compared with other local anesthetics such as lidocaine, benzocaine, and tetracaine. While all these compounds share a similar mechanism of action, this compound is unique due to its reduced toxicity and longer duration of action. Similar compounds include:
Lidocaine: Widely used in medical and dental applications for its rapid onset and moderate duration of action.
Benzocaine: Commonly used in over-the-counter topical anesthetics for its quick onset and short duration.
Tetracaine: Known for its potent anesthetic effects and longer duration compared to lidocaine
This compound’s unique properties make it a valuable compound in both clinical and research settings, offering effective pain management with fewer side effects.
Properties
CAS No. |
42373-58-0 |
---|---|
Molecular Formula |
C18H29NO2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-(2-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-14-8-6-7-9-16(14)21-13-15(20)12-19-17(2,3)10-11-18(19,4)5/h6-9,15,20H,10-13H2,1-5H3 |
InChI Key |
ALJMIOMYHUNJQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O |
Related CAS |
23875-59-4 (mono-hydrochloride) |
Origin of Product |
United States |
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